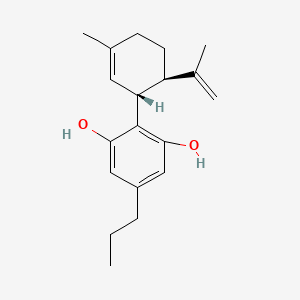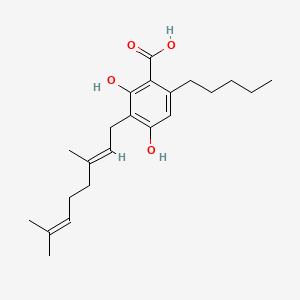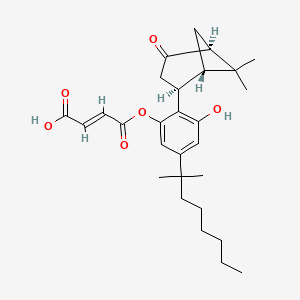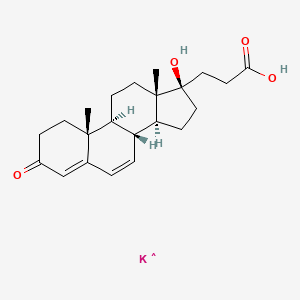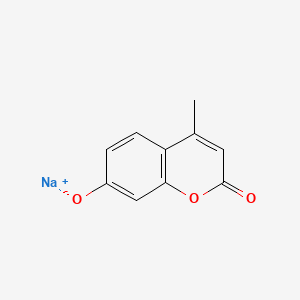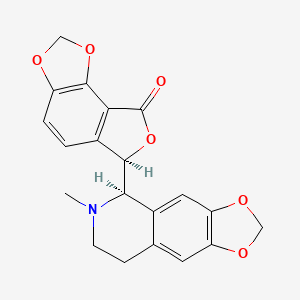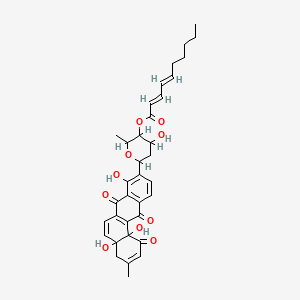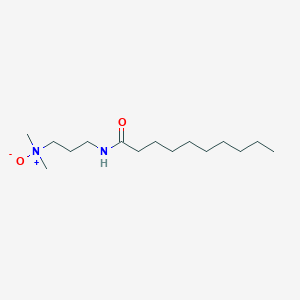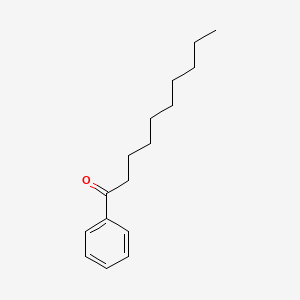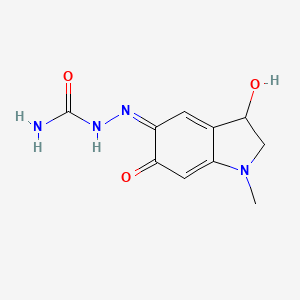
カルバゾクロム
概要
説明
Carbazochrome is a hemostatic agent that promotes clotting and prevents blood loss from open wounds. It is an oxidation product of adrenaline, which enhances the microcirculatory tone . This compound is used in various medical applications, particularly in controlling hemorrhages during surgical operations and treating conditions like hemorrhoids .
科学的研究の応用
Carbazochrome has several scientific research applications:
Chemistry: Used as a model compound in studying oxidation and reduction reactions.
Biology: Investigated for its role in enhancing microcirculatory tone and promoting hemostasis.
Medicine: Applied in controlling hemorrhages during surgeries and treating hemorrhoids. .
Industry: Utilized in the production of hemostatic agents and related pharmaceuticals.
作用機序
Carbazochrome exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction initiates the PLC IP3/DAG pathway, leading to an increase in intracellular free calcium concentration. The subsequent actions include the activation of PLA2, synthesis of endoperoxides like thromboxane A2, and the release of serotonin, ADP, von Willebrand factor, and platelet-activating factor. These actions promote platelet aggregation and adhesion, forming a platelet plug to cease blood flow .
Similar Compounds:
Adrenochrome: The precursor to carbazochrome, also involved in hemostasis.
Troxerutin: Often used in combination with carbazochrome for treating hemorrhoids.
Etamsylate: Another hemostatic agent with similar applications.
Uniqueness: Carbazochrome is unique due to its specific interaction with α-adrenoreceptors and its ability to enhance microcirculatory tone. Its combination with troxerutin has shown efficacy in treating hemorrhoids, making it a valuable compound in both medical and research settings .
Safety and Hazards
生化学分析
Biochemical Properties
Carbazochrome plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with α-adrenoreceptors on the surface of platelets. These receptors are coupled to Gq proteins, which initiate the phospholipase C (PLC) inositol triphosphate (IP3)/diacylglycerol (DAG) pathway, leading to an increase in intracellular calcium levels . This cascade of events activates phospholipase A2 (PLA2) and induces the arachidonic acid pathway to synthesize endoperoxides such as thromboxane A2 (TxA2), which promotes platelet aggregation and adhesion .
Cellular Effects
Carbazochrome affects various types of cells and cellular processes. It influences cell function by interacting with platelet surface α-adrenoreceptors, leading to the activation of the PLC IP3/DAG pathway and an increase in intracellular calcium levels . This interaction results in the activation of myosin light-chain kinase, which enables the myosin crossbridge to bind to the actin filament, allowing contraction to begin. This process changes the shape of platelets and induces the release of serotonin, adenosine diphosphate (ADP), von Willebrand factor (vWF), and platelet-activating factor (PAF), promoting further aggregation and adhesion .
Molecular Mechanism
The molecular mechanism of carbazochrome involves its interaction with α-adrenoreceptors on the surface of platelets. These receptors are Gq-coupled and lead to the activation of the PLC IP3/DAG pathway, resulting in an increase in intracellular calcium levels . The elevated calcium levels activate PLA2, which induces the arachidonic acid pathway to synthesize endoperoxides such as thromboxane A2 (TxA2). Calcium also binds to calmodulin, which then activates myosin light-chain kinase, enabling the myosin crossbridge to bind to the actin filament and initiate contraction. This process changes the shape of platelets and induces the release of various factors that promote aggregation and adhesion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carbazochrome can change over time. The stability and degradation of carbazochrome are important factors to consider. Studies have shown that carbazochrome can improve the structure of local capillary vessels in hemorrhage caused by the fragility of capillaries . Long-term effects on cellular function observed in in vitro or in vivo studies include the sustained promotion of platelet aggregation and adhesion .
Dosage Effects in Animal Models
The effects of carbazochrome vary with different dosages in animal models. At lower doses, carbazochrome effectively promotes platelet aggregation and prevents excessive blood loss. At higher doses, there may be toxic or adverse effects, including potential damage to the vascular system . Threshold effects observed in these studies indicate that there is an optimal dosage range for the therapeutic use of carbazochrome .
Metabolic Pathways
Carbazochrome is involved in metabolic pathways that include interactions with enzymes and cofactors. It interacts with α-adrenoreceptors on the surface of platelets, leading to the activation of the PLC IP3/DAG pathway and an increase in intracellular calcium levels . This interaction activates PLA2 and induces the arachidonic acid pathway to synthesize endoperoxides such as thromboxane A2 (TxA2), which promotes platelet aggregation and adhesion .
Transport and Distribution
Carbazochrome is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It interacts with α-adrenoreceptors on the surface of platelets, leading to its localization and accumulation in areas where platelet aggregation and adhesion are required . This targeted distribution ensures that carbazochrome effectively promotes hemostasis in areas of injury or bleeding .
Subcellular Localization
The subcellular localization of carbazochrome is primarily on the surface of platelets, where it interacts with α-adrenoreceptors . This localization is crucial for its activity and function, as it allows carbazochrome to effectively promote platelet aggregation and adhesion. The interaction with α-adrenoreceptors and subsequent activation of the PLC IP3/DAG pathway are essential for the hemostatic effects of carbazochrome .
準備方法
Synthetic Routes and Reaction Conditions: Carbazochrome can be synthesized through the oxidation of adrenaline. The process involves the use of specific oxidizing agents under controlled conditions to ensure the formation of carbazochrome without significant by-products .
Industrial Production Methods: One industrial method involves the preparation of carbazochrome sodium sulfonate for injection. This method includes dissolving carbazochrome, sodium bisulfite, and ascorbic acid in purified water, followed by heating and stirring until complete dissolution. The solution is then subjected to decolorization, crystallization, and refinement to obtain the final product .
化学反応の分析
Types of Reactions: Carbazochrome undergoes various chemical reactions, including:
Oxidation: Carbazochrome is an oxidation product of adrenaline.
Reduction: It can be reduced back to its precursor under specific conditions.
Substitution: Carbazochrome can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis from adrenaline.
Reducing Agents: Employed to revert carbazochrome to its precursor.
Nucleophiles: Participate in substitution reactions.
Major Products:
Oxidation: Carbazochrome itself is the major product.
Reduction: Adrenaline is the primary product.
Substitution: Various substituted derivatives of carbazochrome can be formed.
特性
IUPAC Name |
(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCSSDNTQJGTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048310 | |
| Record name | Carbazochrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Carbazochrome interacts with platelet surface α-adrenoreceptors which are Gq-coupled receptors that leads to activation of PLC IP3/DAG pathway and increase in intracellular calcium levels. Elevated calcium ions bind to calmodulin and activates Ca2+/calmodulin-dependent myosin light chain kinase, allowing the myosin crossbridge to bind to the actin filament and polymerisation of globular actin (G-actin) to filamentous actin (F-actin). Subsequent contraction of endothelial cells changes the shape of platelets and promotes the release of factors such as serotonin, ADP, Von Willebrand and platelet activating factor by platelets that induce aggregation and platelet adherence. Carbazochrome is reported to inhibit vascular hyperpermeability by inhibiting agonist-induced phosphoinositides hydrolysis caused by various vasoactive agents such as tryptase, thrombin and bradykinin. | |
| Record name | Carbazochrome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
69-81-8 | |
| Record name | Carbazochrome [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazochrome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | carbazochrome | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbazochrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbazochrome | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAZOCHROME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81F061RQS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



